2-(1H-1,2,3-benzotriazol-1-yl)benzaldehyde

Description

Structural Classification and Nomenclature of the Compound

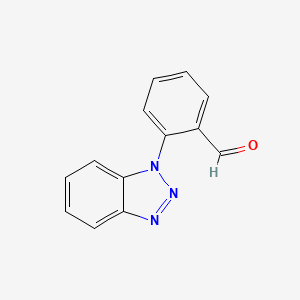

From a structural standpoint, 2-(1H-1,2,3-benzotriazol-1-yl)benzaldehyde is classified as a heterocyclic compound. More specifically, it is a derivative of benzotriazole (B28993), which consists of a benzene (B151609) ring fused to a 1,2,3-triazole ring. In this particular molecule, the substitution occurs on one of the nitrogen atoms of the triazole ring, making it an N-substituted benzotriazole. The substituent is a 2-formylphenyl group, meaning a benzaldehyde (B42025) ring connected at the 2-position. The attachment is specifically at the N1 position of the benzotriazole ring system.

The systematic nomenclature for this compound according to IUPAC (International Union of Pure and Applied Chemistry) rules is This compound . Its identity is unambiguously confirmed by its CAS (Chemical Abstracts Service) Registry Number.

| Identifier | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 138479-57-9 bldpharm.com |

| Molecular Formula | C₁₃H₉N₃O |

| Molecular Weight | 223.23 g/mol |

| Structural Class | Heterocyclic Compound, N-substituted Benzotriazole |

Historical Context of Benzotriazole Chemistry in Organic Synthesis

The chemistry of benzotriazole and its derivatives has a rich history, evolving from a simple heterocyclic compound to a powerful tool in the hands of organic chemists. While benzotriazole itself has been known for a considerable time, its widespread application in organic synthesis is a more recent development. A pivotal moment in the history of benzotriazole chemistry was the pioneering work of Professor Alan R. Katritzky and his research group. They systematically explored and established benzotriazole as a highly versatile "synthetic auxiliary". researchgate.netgsconlinepress.com

A synthetic auxiliary is a chemical entity that is temporarily incorporated into a molecule to facilitate a particular transformation or a sequence of reactions. An ideal auxiliary should be easy to introduce, activate the molecule for the desired reaction, and be readily removable under mild conditions once its purpose is served. Benzotriazole fits these criteria exceptionally well. The benzotriazole group can be easily attached to a variety of substrates and acts as an excellent leaving group in nucleophilic substitution reactions. This has led to the development of a vast array of synthetic methodologies, often referred to as "benzotriazole-mediated synthesis." These methods have been applied to the formation of carbon-carbon and carbon-heteroatom bonds, and have proven invaluable in the synthesis of complex organic molecules, including a wide range of other heterocyclic systems. gsconlinepress.com

The reaction of benzotriazole with aldehydes, in particular, has been a subject of significant study. These reactions can lead to the formation of stable adducts that can be further transformed, showcasing the utility of benzotriazole in manipulating the reactivity of the aldehyde functional group. itmedicalteam.pl

Rationale for Academic Investigation of Benzotriazole-Substituted Benzaldehydes

The academic interest in benzotriazole-substituted benzaldehydes, such as this compound, stems from two primary motivations: their potential as synthetic intermediates and their prospective biological activities.

From a synthetic perspective, the presence of both the benzotriazole and aldehyde functionalities in a single molecule offers a platform for diverse chemical transformations. The aldehyde group can undergo a plethora of reactions, including oxidation, reduction, and various nucleophilic additions, while the benzotriazole moiety can be utilized as a leaving group or as a directing group in subsequent synthetic steps. This dual functionality makes such compounds valuable precursors for the synthesis of more complex molecules and novel heterocyclic systems.

From a medicinal chemistry standpoint, the benzotriazole nucleus is recognized as a "privileged scaffold". This term is used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity. Benzotriazole derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including:

Antimicrobial activity: Against both Gram-positive and Gram-negative bacteria. gsconlinepress.comgsconlinepress.com

Antifungal activity: Showing efficacy against various fungal strains. gsconlinepress.com

Antiviral activity: Demonstrating potential against a range of viruses. researchgate.net

Anticancer activity: With some derivatives showing promising cytotoxic effects against cancer cell lines. researchgate.netnih.gov

Anti-inflammatory and Analgesic effects. researchgate.netgsconlinepress.com

Given the established biological significance of the benzotriazole core, the synthesis and investigation of novel derivatives, such as those incorporating a benzaldehyde unit, are of significant academic and pharmaceutical interest. The benzaldehyde portion of the molecule can also contribute to or modulate the biological activity, and its presence allows for the straightforward synthesis of a library of related compounds (e.g., Schiff bases, alcohols, carboxylic acids) for structure-activity relationship (SAR) studies. These studies are crucial in the process of drug discovery and development, aiming to identify compounds with enhanced potency and selectivity. gsconlinepress.comresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-(benzotriazol-1-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O/c17-9-10-5-1-3-7-12(10)16-13-8-4-2-6-11(13)14-15-16/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQLYPHVMQDZBRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)N2C3=CC=CC=C3N=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving 2 1h 1,2,3 Benzotriazol 1 Yl Benzaldehyde

Reactivity of the Aldehyde Functionality

The aldehyde group (-CHO) is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This intrinsic reactivity is the basis for its participation in a wide range of addition and condensation reactions.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the cleavage of the C=O pi bond and the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate yields an alcohol.

The general mechanism proceeds in two steps:

A nucleophile (:Nu⁻) attacks the partially positive carbonyl carbon. The pi electrons of the C=O bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate.

An acid source in the reaction mixture protonates the negatively charged oxygen atom of the alkoxide to yield the final alcohol product.

In the case of 2-(1H-1,2,3-benzotriazol-1-yl)benzaldehyde, the reactivity of the aldehyde is significantly influenced by the ortho-benzotriazol-1-yl substituent. The triazole ring acts as a strong electron-withdrawing group, which enhances the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde (B42025). However, the bulky nature of the benzotriazole (B28993) group may also introduce steric hindrance, potentially slowing the approach of large nucleophiles.

Condensation and Imine Formation

A crucial class of reactions for aldehydes is condensation with primary amines to form imines, also known as Schiff bases. This reaction is a nucleophilic addition-elimination process. The reaction begins with the nucleophilic attack of the amine's nitrogen atom on the aldehyde's carbonyl carbon. redalyc.org This is followed by a series of proton transfer steps to form a carbinolamine intermediate. mdpi.com The carbinolamine is typically unstable and readily eliminates a molecule of water, after protonation of the hydroxyl group, to yield the stable C=N double bond of the imine. redalyc.orgmdpi.com The formation of imines is a reversible process. peerj.com

The mechanistic steps are as follows:

Nucleophilic attack of the primary amine on the carbonyl carbon.

Proton transfer from the nitrogen to the oxygen to form a neutral carbinolamine.

Protonation of the hydroxyl group by an acid catalyst.

Elimination of water to form a resonance-stabilized iminium ion.

Deprotonation of the nitrogen to give the final imine product.

The reaction is often catalyzed by acid, which activates the carbonyl group by protonating the oxygen, and also facilitates the dehydration step. redalyc.org For this compound, this reaction provides a pathway to synthesize a variety of N-substituted imine derivatives, which can serve as versatile intermediates for the construction of more complex nitrogen-containing heterocyclic systems. nih.gov The synthesis of Schiff bases from related benzotriazole-containing precursors has been widely investigated. escholarship.org

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product Type | Ref. |

| Aromatic Aldehyde | Primary Amine | Amberlyst® 15 | Neat, Room Temp. | Imine | peerj.com |

| Benzaldehyde | 4-Amino-1,2,4-triazole | None | Various Solvents | Hemiaminal/Imine | mdpi.com |

| (S)-Perillaldehyde | o-Phenylenediamine (B120857) | None | Ethanol, Room Temp. | Benzimidazole | nih.gov |

Influence of the 1H-1,2,3-Benzotriazol-1-yl Moiety on Reactivity

The 1H-1,2,3-benzotriazol-1-yl group is not merely a passive substituent; it actively participates in and influences the molecule's reactivity through a combination of electronic effects, its ability to function as a leaving group, and its capacity to activate adjacent functional groups.

Electronic Effects and Resonance Stabilization

The 1H-1,2,3-benzotriazol-1-yl moiety is a potent electron-withdrawing group. This is due to the inductive effect of the three electronegative nitrogen atoms within the triazole ring. This effect significantly reduces the electron density of the attached benzene (B151609) ring. When positioned ortho to an aldehyde, this strong inductive withdrawal makes the carbonyl carbon substantially more electrophilic and therefore more reactive toward nucleophiles.

Furthermore, the benzotriazole system possesses a diminished aromatic character compared to simpler aromatic rings, which contributes to its higher reactivity. nih.gov The lone pair of electrons on the N-1 nitrogen atom can be delocalized into the benzene ring, but the powerful pull of the adjacent N-2 and N-3 atoms modulates this effect. This electronic interplay can be represented by various resonance structures that illustrate the delocalization of charge and its effect on the stability of reaction intermediates. The dipole moment of the benzotriazole heterocycle is notably increased in polar solvents, highlighting its significant electronic polarization. nih.gov

Role as a Leaving Group in Substitution Processes

One of the most synthetically useful features of the benzotriazole group is its ability to function as an excellent leaving group in nucleophilic substitution reactions. The benzotriazolide anion (Bt⁻) that is displaced is highly stabilized by resonance, with the negative charge delocalized over all three nitrogen atoms. This inherent stability makes it a very weak base and thus an effective leaving group, comparable to halides in some contexts.

This property is particularly exploited in nucleophilic aromatic substitution (SNAr) reactions. For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com In this compound, the aldehyde group itself acts as an activating group. A nucleophile can attack the carbon atom bearing the benzotriazole substituent, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent expulsion of the stable benzotriazolide anion restores the aromaticity of the ring, completing the substitution. The 1,2,3-triazolyl substituent has been successfully employed as a leaving group in SNAr reactions on other activated heterocyclic systems, such as purines. beilstein-journals.orgbeilstein-journals.org

| Substrate | Nucleophile | Conditions | Product | Yield | Ref. |

| 2,6-bis(triazolyl)purine | n-PrOH / NaH | DMF, rt, 15 min | C6-alkoxy-purine | 83% | beilstein-journals.org |

| 2,6-bis(triazolyl)purine | Malononitrile / NaH | DMF, rt, 30 min | C6-malononitrile-purine | 87% | beilstein-journals.org |

| 2,6-bis(triazolyl)purine | Triethyl phosphite | 160 °C, 3 h | C6-phosphonate-purine | up to 82% | beilstein-journals.org |

Activation of Adjacent Functionalities

The benzotriazole moiety directly activates the adjacent aldehyde group. As detailed in section 3.2.1, its powerful electron-withdrawing nature significantly enhances the electrophilicity of the carbonyl carbon, making the aldehyde more susceptible to nucleophilic attack. This activation is a direct consequence of the inductive effects of the triazole nitrogens.

Beyond activating the existing aldehyde, the benzotriazole group's nitrogen atoms could potentially function as a directing group in transition-metal-catalyzed C-H activation reactions. researchgate.net In such processes, a coordinating group on the substrate directs a metal catalyst to a nearby C-H bond, enabling its functionalization. The nitrogen atoms (specifically N-2 or N-3) of the benzotriazole ring could chelate to a metal center, positioning it to interact with the aldehyde's C-H bond or other nearby C-H bonds on the aromatic ring. This strategy, often employing transient directing groups formed from the aldehyde, has been used for diverse ortho-C-H functionalizations of benzaldehydes, including halogenation and amidation. nih.gov

Intramolecular Cyclization and Rearrangement Pathways

The unique structural arrangement of this compound, featuring a benzotriazole moiety positioned ortho to an aldehyde group on an adjacent phenyl ring, provides a template for significant intramolecular reactions and rearrangements, particularly under thermal or photolytic conditions. The most notable pathway involves the extrusion of molecular nitrogen (N₂) from the triazole ring, a characteristic reaction of 1-substituted benzotriazoles. mdpi.com

This process is initiated by the absorption of thermal or photochemical energy, which leads to the cleavage of the N1-N2 and N2-N3 bonds within the triazole ring system. The elimination of a stable dinitrogen molecule is a strong thermodynamic driving force for this reaction. The result of this extrusion is the formation of a highly reactive 1,3-diradical intermediate. mdpi.com

In the specific case of this compound, the diradical intermediate possesses radical centers on the nitrogen-bearing carbon of the side chain and the ortho-position of the fused benzene ring. The proximity of the aldehyde group allows for rapid intramolecular trapping of this diradical. A plausible subsequent pathway is the intramolecular cyclization where one of the radical centers attacks the aromatic ring system to forge a new carbon-carbon or carbon-nitrogen bond, leading to the formation of novel polycyclic heterocyclic systems. For instance, cyclization could result in the formation of dibenzo[c,f] nih.govtsijournals.comsemanticscholar.orgtriazolo[1,5-a]azepine-type structures, which are complex seven-membered ring systems. The precise nature of the final product would be contingent on the specific reaction conditions and the subsequent reaction cascade following the initial cyclization event.

This rearrangement pathway is a powerful tool in synthetic chemistry, as it allows for the construction of complex molecular architectures from relatively simple precursors through the formation of transient, high-energy intermediates. mdpi.com

Regiochemical and Stereochemical Control in Reactions

Regiochemical Control:

The regiochemistry of reactions involving the benzotriazole nucleus is a critical aspect, as substitution can occur on either the N1 or N2 positions of the triazole ring. In the case of this compound, the substituent is located on the N1 position. This is consistent with general observations in the synthesis of N-substituted benzotriazoles. ijcrt.org

During the synthesis of such compounds, which often involves the reaction of benzotriazole with an electrophile, a mixture of N1 and N2 isomers can be formed. psu.edursc.org However, the N1-substituted product is typically the major or exclusive isomer isolated. ijcrt.org This preference is attributed to a combination of electronic and steric factors. Theoretical calculations have shown that while the energy difference between the two isomers can be very small, the N1 isomer is often thermodynamically more stable in condensed phases. nih.gov The reaction of benzotriazole with aromatic aldehydes, in the presence of reagents like thionyl chloride, has been reported to yield corresponding N1-substituted products, although traces of the N2 isomer are sometimes detected as by-products. psu.edunih.gov

The table below summarizes the general regiochemical outcomes in the N-substitution of benzotriazole.

| Reactant/Condition | Predominant Isomer | Minor Isomer | Reference |

| Reaction with Aldehydes/SOCl₂ | N1-substituted | N2-substituted (trace) | psu.edursc.org |

| General Alkylation/Acylation | N1-substituted | N2-substituted | ijcrt.orgnih.gov |

| Gas Phase Equilibrium | Increased proportion of N2 | N1 | ijcrt.org |

| Condensed Phase (Solid/Solution) | N1-substituted | N2-substituted | ijcrt.orgnih.gov |

Stereochemical Control:

The compound this compound is achiral as it does not possess a stereocenter. However, stereochemical considerations become paramount during reactions that involve the aldehyde functional group, as these can generate a new chiral center.

For example, the nucleophilic addition of an organometallic reagent (e.g., a Grignard or organolithium reagent) to the carbonyl carbon of the aldehyde would produce a secondary alcohol. This reaction transforms the prochiral aldehyde into a chiral product with a new stereocenter at the carbinol carbon. Similarly, the reduction of the aldehyde to the corresponding alcohol using a hydride source would also create a potential stereocenter if the product molecule becomes chiral as a whole.

Controlling the stereochemical outcome of such reactions to favor the formation of one enantiomer over the other (enantioselectivity) is a fundamental goal in modern organic synthesis. Achieving such control would necessitate the use of asymmetric synthesis strategies. These could include:

Use of chiral reagents: Employing chiral reducing agents (e.g., borohydrides modified with chiral ligands) or chiral organometallic reagents.

Chiral catalysis: Utilizing a chiral catalyst (e.g., a chiral Lewis acid or a chiral organocatalyst) to direct the approach of the nucleophile to one face of the aldehyde.

Substrate control: Modifying the starting material with a chiral auxiliary that directs the stereochemical course of the reaction, and which can be removed subsequently.

While specific studies on the stereocontrolled reactions of this compound are not detailed in the literature, the principles of asymmetric induction are well-established and would be applicable to transformations of its aldehyde group.

Structural Characterization and Spectroscopic Analysis of 2 1h 1,2,3 Benzotriazol 1 Yl Benzaldehyde

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For 2-(1H-1,2,3-benzotriazol-1-yl)benzaldehyde, ¹H and ¹³C NMR, complemented by multi-dimensional techniques, provide definitive evidence of its constitution and connectivity.

The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton and the eight aromatic protons. The aldehyde proton (CHO) is anticipated to appear as a singlet at a significantly downfield chemical shift (δ), typically in the range of 9.9-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The eight aromatic protons on the two benzene (B151609) rings would present a complex multiplet pattern between 7.4 and 8.5 ppm. Protons on the benzaldehyde (B42025) ring, particularly those ortho and para to the electron-withdrawing aldehyde group, will be shifted further downfield.

The ¹³C NMR spectrum will display signals for all 13 carbon atoms in the molecule. The carbonyl carbon of the aldehyde is the most deshielded, expected to resonate around 190-195 ppm. The aromatic carbons would appear in the typical region of 110-150 ppm. Carbons directly attached to the nitrogen of the triazole ring or the carbonyl group will show distinct chemical shifts.

Predicted ¹H NMR Data for this compound (in CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 10.15 | s | 1H | Aldehyde H |

| 8.20 - 7.40 | m | 8H | Aromatic H's |

Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 192.5 | C=O (Aldehyde) |

| 148.0 - 110.0 | Aromatic C's |

To unambiguously assign the complex aromatic signals, multi-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (²J, ³J). It would be used to identify which protons are adjacent on the aromatic rings, helping to trace the connectivity within the benzotriazole (B28993) and benzaldehyde ring systems separately.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals to which they are directly attached (¹J coupling). This allows for the direct assignment of each protonated aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (²J, ³J). It is crucial for establishing the connectivity between the two ring systems. For instance, correlations would be expected between the protons on the benzaldehyde ring and the carbon atoms of the benzotriazole ring attached to the N1-position, and importantly, between the aldehyde proton and the ortho carbons on its ring, confirming its position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. This would be particularly useful to determine the preferred conformation of the molecule in solution, specifically the spatial relationship and potential steric hindrance between the aldehyde group and the adjacent benzotriazole ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would be dominated by several key absorptions. A strong, sharp peak corresponding to the C=O stretch of the aromatic aldehyde is expected around 1700-1710 cm⁻¹. The C-H stretching vibrations of the aldehyde group typically appear as a pair of bands near 2850 and 2750 cm⁻¹. Aromatic C-H stretches are found above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region. The benzotriazole ring would contribute characteristic C=N and N=N stretching vibrations within the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy would provide complementary information. The symmetric vibrations of the aromatic rings are often strong in the Raman spectrum, providing further detail on the skeletal structure.

Predicted Key Vibrational Frequencies

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H stretch | Aromatic |

| 2870 - 2820 | C-H stretch | Aldehyde |

| 2775 - 2720 | C-H stretch (Fermi resonance) | Aldehyde |

| 1710 - 1690 | C=O stretch | Aromatic Aldehyde |

| 1600 - 1450 | C=C stretch | Aromatic Rings |

| 1400 - 1200 | C=N, N=N stretches | Triazole Ring |

Mass Spectrometry for Molecular Ion and Fragmentation Analysis (HRMS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

For this compound (C₁₃H₉N₃O), High-Resolution Mass Spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion [M]⁺. The expected exact mass is approximately 223.0746 g/mol .

Electron Ionization (EI) mass spectrometry would induce characteristic fragmentation. The molecular ion peak (m/z = 223) would be observed. Key fragmentation pathways would likely include:

Loss of the aldehyde group's hydrogen atom to give an [M-1]⁺ peak at m/z 222.

Loss of the formyl radical (•CHO) to give a fragment at m/z 194.

A crucial fragmentation pathway for benzotriazole derivatives is the loss of a nitrogen molecule (N₂), which would lead to a significant peak at m/z 195 ([M-N₂]⁺).

Further fragmentation of the aromatic systems would produce smaller ions characteristic of benzene and triazole rings.

Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) would typically show the protonated molecule [M+H]⁺ at m/z 224.

Predicted Mass Spectrometry Fragments

| m/z | Predicted Fragment Ion | Identity |

|---|---|---|

| 223 | [C₁₃H₉N₃O]⁺ | Molecular Ion [M]⁺ |

| 224 | [C₁₃H₁₀N₃O]⁺ | Protonated Molecule [M+H]⁺ (ESI) |

| 195 | [C₁₃H₉O]⁺ | [M-N₂]⁺ |

| 194 | [C₁₂H₈N₃]⁺ | [M-CHO]⁺ |

| 91 | [C₆H₅N]⁺ | Fragment from Benzotriazole cleavage |

| 77 | [C₆H₅]⁺ | Phenyl Cation |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, corresponding to electronic transitions within the molecule. The spectrum of this compound is expected to show absorptions arising from π→π* transitions associated with the extensive conjugated system of the two aromatic rings. Additional, weaker n→π* transitions associated with the carbonyl group and the nitrogen lone pairs of the triazole ring are also expected. The presence of these chromophores would likely result in multiple absorption bands, with a strong absorption maximum (λ_max) predicted in the 250-350 nm range.

Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed light. While benzaldehyde itself is typically not strongly fluorescent, the rigid, conjugated benzotriazole system could potentially lead to observable fluorescence upon excitation at an appropriate wavelength. The emission spectrum, if present, would provide further insight into the electronic structure of the molecule's excited states.

X-ray Diffraction Analysis for Solid-State Molecular Geometry

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This analysis would provide accurate bond lengths, bond angles, and torsion angles for this compound.

Elemental Composition Verification

The verification of the elemental composition of a synthesized compound is a critical step in its characterization, ensuring that the empirical formula aligns with the theoretical structure. This is typically achieved through elemental analysis, which determines the mass percentages of the constituent elements. For this compound, the molecular formula is established as C₁₃H₉N₃O.

Based on this formula, the theoretical elemental composition has been calculated. This calculation relies on the atomic masses of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O). The calculated percentages serve as a benchmark against which experimentally determined values from techniques like combustion analysis would be compared to confirm the purity and identity of the compound.

The data presented below outlines the theoretical elemental percentages for this compound, derived from its chemical formula.

Calculated Elemental Composition of C₁₃H₉N₃O

| Element | Symbol | Atomic Mass (amu) | Moles in Compound | Molar Mass Contribution ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 13 | 156.143 | 69.94 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 4.06 |

| Nitrogen | N | 14.007 | 3 | 42.021 | 18.82 |

| Oxygen | O | 15.999 | 1 | 15.999 | 7.17 |

| Total | 223.235 | 100.00 |

This table provides the foundational data for the elemental verification of the title compound. In a research context, these calculated values would be juxtaposed with results from experimental analysis to substantiate the compound's structure and purity.

Theoretical and Computational Studies of 2 1h 1,2,3 Benzotriazol 1 Yl Benzaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure

No specific Density Functional Theory (DFT) studies detailing the electronic structure, such as HOMO-LUMO energy gaps, molecular electrostatic potential maps, or charge distribution for 2-(1H-1,2,3-benzotriazol-1-yl)benzaldehyde, are available in the public domain. While DFT is a common method for evaluating such properties in benzotriazole (B28993) derivatives and benzaldehydes, published research specifically targeting this compound is not available.

Conformational Analysis and Molecular Geometry

There are no published studies that specifically report on the conformational analysis or detailed molecular geometry of this compound. Typically, such studies would involve geometry optimization to find the most stable conformers and would report key parameters like dihedral angles between the benzotriazole and benzaldehyde (B42025) rings. While crystal structure data exists for many related benzotriazole derivatives, which often includes details on their molecular geometry, no such data could be located for the title compound. nih.govnih.govnih.gov

Prediction of Spectroscopic Parameters

No computational studies predicting the spectroscopic parameters (e.g., NMR chemical shifts, IR vibrational frequencies, UV-Vis absorption spectra) of this compound were found. Such predictions are valuable for complementing experimental data, but the foundational research for this specific molecule has not been published.

Quantitative Structure-Property Relationship (QSPR) Modeling

No Quantitative Structure-Property Relationship (QSPR) models that include this compound have been published. QSPR studies are used to correlate molecular structures with their physicochemical properties, but this compound has not been featured in the development or validation of such models in the reviewed literature.

Emerging Research Frontiers and Future Perspectives

Sustainable and Green Synthesis Approaches

In recent years, the principles of green chemistry have become integral to the synthesis of heterocyclic compounds, including benzotriazole (B28993) derivatives. The goal is to develop methods that are more environmentally friendly, cost-effective, and efficient. nih.gov

Microwave-Assisted Synthesis: A notable green approach is the use of microwave irradiation, which often leads to significantly reduced reaction times and improved yields compared to conventional heating methods. ijpsonline.com For instance, the synthesis of some benzotriazole derivatives that takes hours under conventional reflux can be completed in minutes using microwaves, with yields increasing substantially. nih.govijpsonline.com This technique is not only time-saving but also energy-efficient, aligning with the core tenets of green chemistry. nih.gov

Solvent-Free Conditions: Another key strategy is the development of solvent-free reaction conditions. An efficient and highly regioselective method for the N-alkylation of benzotriazole has been developed using a combination of SiO₂, K₂CO₃, and a phase-transfer catalyst under thermal or microwave conditions, completely avoiding the use of solvents. gsconlinepress.com These methods provide moderate to high yields of 1-alkyl benzotriazoles, showcasing a cleaner synthetic route. gsconlinepress.com

Aqueous Conditions: Researchers are also exploring the use of water as a solvent, which is considered the most environmentally benign solvent. The synthesis of β-amino alcohols from benzotriazole-based epoxides has been successfully achieved under catalyst-free, aqueous conditions, highlighting a commitment to greener principles. nih.gov

Electrochemical Synthesis: Sustainable routes for producing materials used in conjunction with benzotriazole derivatives are also being explored. For example, electrochemical synthesis is being used to create mesoporous alumina, which can act as a carrier for corrosion inhibitors like benzotriazole. mdpi.com This approach minimizes toxic precursors and waste generation. mdpi.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Benzotriazole Derivatives

| Compound Type | Method | Reaction Time | Yield (%) | Reference |

| 5-substituted benzotriazole amides | Conventional | Several hours | 65-72% | ijpsonline.com |

| 5-substituted benzotriazole amides | Microwave | Minutes | 83-93% | ijpsonline.com |

| Other 5-substituted derivatives | Conventional | Several hours | 23-76% | ijpsonline.com |

| Other 5-substituted derivatives | Microwave | Minutes | 42-83% | ijpsonline.com |

| N-acyl benzotriazoles | Mechanochemical (Ball-milling) | Minutes | Moderate to good | acs.org |

Flow Chemistry and Continuous Processing Applications

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including improved safety, scalability, and product consistency. This technology is increasingly being applied to the synthesis of heterocyclic compounds.

The synthesis of benzotriazin-4(3H)-ones, a related class of compounds, has been successfully demonstrated using continuous-flow photoreactors. nih.govacs.org This method utilizes visible light to induce a photocyclization reaction, achieving excellent yields in very short residence times (as low as 10 minutes) without the need for additives or photocatalysts. acs.org The scalability and robustness of this process highlight the potential of flow chemistry for producing these types of heterocycles efficiently and safely. acs.org

Furthermore, continuous-flow conditions have been optimized for the activation of N-Cbz-protected amino acids using benzotriazole and thionyl chloride (BtH/SOCl₂), resulting in excellent yields. researchgate.net This activation step is crucial for peptide synthesis. The ability to perform such reactions in a continuous manner paves the way for more streamlined and scalable production of complex molecules derived from benzotriazole. researchgate.net The development of low-potential anolytes based on the benzotriazole scaffold for non-aqueous redox flow batteries also underscores the expanding application of these compounds in energy storage technologies. acs.org

Chemo- and Regioselective Functionalization Strategies

The ability to selectively modify a specific part of a molecule is crucial for creating new derivatives with desired properties. For a molecule like 2-(1H-1,2,3-benzotriazol-1-yl)benzaldehyde, which has multiple reactive sites, chemo- and regioselective functionalization is a key research focus.

C-H Functionalization: Direct C-H bond functionalization has emerged as a powerful tool in organic synthesis because it avoids the need for pre-functionalized starting materials. nih.gov Palladium-catalyzed methods have been developed for the diverse ortho-C(sp²)-H functionalization of benzaldehyde (B42025) substrates using transient directing groups. nih.gov This strategy allows for selective arylation, chlorination, and bromination of the benzaldehyde ring. nih.gov Similarly, palladium catalysis with specialized phosphine ligands enables the regio- and chemoselective C-H arylation of various heterocycles. nih.gov These methods could potentially be applied to selectively functionalize the benzaldehyde portion of the target molecule.

Iron-catalyzed methods have also been shown to achieve chemo- and regioselective ortho C-H bond functionalization of phenols with diazoesters, offering another potential route for selective modification. researchgate.net The precise control offered by these catalytic systems is essential for synthesizing complex derivatives and expanding the chemical space around the core structure.

Development of Novel Reaction Methodologies

The discovery of new reactions expands the toolkit available to chemists for synthesizing complex molecules. Research into benzotriazole chemistry has led to several novel methodologies.

Benzotriazole Ring Cleavage (BtRC): One innovative strategy involves the cleavage of the benzotriazole ring itself to construct new heterocyclic systems. A Lewis-acid-mediated Benzotriazole Ring Cleavage (BtRC) strategy has been developed for the synthesis of 2-aryl benzoxazoles from N-acylbenzotriazoles. acs.org This approach demonstrates the utility of the benzotriazole group not just as a stable moiety but also as a reactive intermediate that can be transformed into other valuable structures. acs.org

"Click" Chemistry: The copper-free 'click' reaction, specifically the 1,3-dipolar cycloaddition of azides and arynes, has been developed for synthesizing substituted benzotriazoles under mild conditions with rapid reaction times. This method provides an attractive alternative to classical 'click' chemistry. The synthesis of novel 1H-1,2,3-triazole analogs via "click" chemistry in an aqueous medium further highlights the versatility and environmental friendliness of this approach for creating diverse compound libraries. frontiersin.org

Advanced Computational Approaches for Design and Discovery

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the prediction of molecular properties and the rational design of new compounds.

Molecular Docking: In silico studies, particularly molecular docking, are widely used to investigate the potential biological activities of benzotriazole derivatives. nih.govijpsjournal.com These studies predict how a molecule might bind to a specific protein target, providing insights into its potential efficacy as a therapeutic agent. For example, docking studies have been used to evaluate benzotriazole derivatives as antiarthritic agents by assessing their binding affinity to the voltage-gated sodium channel complex inhibitor protein. ijpsjournal.com Other studies have used molecular docking to identify potential inhibitors of NIMA-related kinases. researchgate.net

Density Functional Theory (DFT): DFT calculations are employed to understand the electronic structure, reactivity, and stability of molecules. researchgate.net By calculating properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, researchers can assess the chemical reactivity of a compound. researchgate.net These computational methods, combined with experimental validation, accelerate the design and discovery of new benzotriazole-based molecules with tailored properties for applications ranging from medicine to materials science. acs.org

Table 2: Examples of Computational Studies on Benzotriazole Derivatives

| Study Type | Target/Purpose | Key Findings | Reference |

| Molecular Docking | Antiarthritic activity (Voltage-gated sodium channel) | Several derivatives showed higher binding energy than the reference drug, Indomethacin. | ijpsjournal.com |

| Molecular Docking | Antimicrobial activity (Aspergillus fumigatus N-myristoyl transferase) | Derivatives showed promising activity with significant ligand pose energy values. | nih.gov |

| Molecular Docking | NEK2 Inhibition | A synthesized compound (TAJ1) showed potent interaction with NEK2 with a binding energy of -10.5 kcal/mol. | researchgate.net |

| DFT Calculations | Chemical Reactivity of TAJ1 | The HOMO-LUMO energy gap was calculated to be 0.159 eV, indicating the molecule's reactivity and stability. | researchgate.net |

| DFT Calculations | Redox Potential for Flow Batteries | Used in combination with experiments to design a 2-aryl benzotriazole derivative with a low redox potential. | acs.org |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(1H-1,2,3-benzotriazol-1-yl)benzaldehyde?

Synthesis typically involves coupling benzotriazole derivatives with benzaldehyde precursors under controlled conditions. For example:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates, while protic solvents (e.g., ethanol) may reduce side reactions .

- Catalysts : Copper(I) iodide or palladium catalysts are often employed in click chemistry or cross-coupling reactions to form triazole or aryl linkages .

- Temperature : Reactions are typically conducted at 60–100°C to balance yield and decomposition risks. Microwave-assisted synthesis (e.g., 100 W, 150°C) can accelerate reaction times .

- Workup : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures high purity .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

- NMR spectroscopy : and NMR confirm regioselectivity and substitution patterns. For example, the benzaldehyde proton appears as a singlet at ~10 ppm, while benzotriazole protons resonate between 7.5–8.5 ppm .

- IR spectroscopy : Stretching frequencies for the aldehyde group (~1700 cm) and benzotriazole C=N bonds (~1600 cm) validate functional groups .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

- Elemental analysis : Matches calculated vs. experimental C, H, N percentages to verify purity (>95% recommended) .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) monitors degradation products.

- Thermogravimetric analysis (TGA) : Determines thermal stability (decomposition onset >150°C suggests robust storage conditions) .

- Light sensitivity : Store in amber vials at –20°C under inert gas (N) to prevent aldehyde oxidation or photodegradation .

Advanced Research Questions

Q. How does solvatochromic behavior inform the compound’s electronic properties and reactivity?

Solvatochromic shifts in UV-Vis spectra (e.g., λ changes in polar vs. nonpolar solvents) reveal intramolecular charge transfer (ICT) between the benzotriazole and aldehyde moieties. Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity in nucleophilic additions or redox reactions .

Q. What mechanistic insights exist for its role as a tyrosinase inhibitor?

- Kinetic analysis : Competitive inhibition (IC ~26 μM) suggests binding to the enzyme’s active site. Lineweaver-Burk plots differentiate inhibition types .

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions (e.g., hydrogen bonds with His263, hydrophobic contacts with Phe264) to explain selectivity .

- Structure-activity relationships (SAR) : Substituent effects (e.g., halogenation at the benzaldehyde ring) enhance binding affinity by 2–3 fold .

Q. How can crystallography resolve structural ambiguities in derivatives of this compound?

- Single-crystal X-ray diffraction : SHELX software refines unit cell parameters and electron density maps. For example, bond angles and torsion angles between benzotriazole and benzaldehyde groups confirm planarity or distortion .

- Twinned data refinement : SHELXL handles pseudo-merohedral twinning in low-symmetry space groups (e.g., P2) .

Q. How does this compound’s reactivity compare to other benzaldehyde derivatives in cross-coupling reactions?

- Electrophilicity : The electron-withdrawing benzotriazole group increases aldehyde reactivity in nucleophilic additions (e.g., Wittig reactions) compared to 4-fluorobenzaldehyde derivatives .

- Pd-catalyzed couplings : Suzuki-Miyaura reactions with aryl boronic acids proceed at lower temperatures (50°C vs. 80°C for unsubstituted benzaldehydes) due to enhanced electrophilicity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.